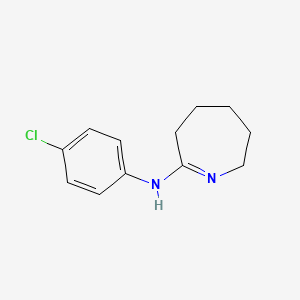

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Description

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a seven-membered azepine derivative featuring a 4-chlorophenyl substituent on the amine group. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of azepines in targeting central nervous system (CNS) receptors and enzymes .

Properties

Molecular Formula |

C12H15ClN2 |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine |

InChI |

InChI=1S/C12H15ClN2/c13-10-5-7-11(8-6-10)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9H2,(H,14,15) |

InChI Key |

ZUBMDAMPFXPZTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NCC1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the reaction of 4-chloroaniline with a suitable cyclic ketone under specific conditions. One common method involves the use of a cyclization reaction where the 4-chloroaniline reacts with a cyclic ketone in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like water or acetonitrile . The reaction is usually carried out at elevated temperatures to facilitate the formation of the azepine ring.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxidized azepine derivatives.

Reduction: Formation of reduced azepine derivatives.

Substitution: Formation of substituted azepine derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs with Varying N-Substituents

The N-substituent on the azepin-7-amine core significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : The 4-chlorophenyl substituent balances moderate hydrophobicity (logP ~3.5), whereas the dodecyl chain in GS 14449 drastically increases logP, favoring lipid bilayer penetration but limiting aqueous solubility.

- Bioactivity : Morpholine-containing analogs (e.g., ) are associated with kinase inhibition, while 4-chlorophenyl derivatives may target GABA receptors or serotonin transporters, as seen in structurally related azepines .

Functional Group Variations in Hydroxamic Acid Analogs

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) () share the 4-chlorophenyl group but incorporate hydroxamic acid moieties. These derivatives exhibit antioxidant activity (e.g., DPPH radical scavenging) due to the redox-active hydroxylamine group, unlike the azepin-7-amine core, which lacks direct antioxidant functionality .

Comparison with Diazepine-Based Compounds

The compound N-[2-(4-chlorophenyl)ethyl]-7H-purin-6-amine () combines a purine core with a 4-chlorophenethyl chain.

Biological Activity

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine contains a chlorophenyl group attached to a tetrahydroazepine ring. The molecular formula is represented as , with a molecular weight of approximately 265.74 g/mol. The presence of both nitrogen and chlorine atoms in its structure contributes to its reactivity and biological interactions.

Biological Activity

Preliminary studies indicate that N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against several bacterial strains, likely due to the chlorophenyl moiety which is known for its antibacterial properties.

- Anticancer Properties : Research suggests that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its structural similarity to known anticancer agents may enhance its efficacy in targeting cancer pathways.

- Neuroprotective Effects : The tetrahydroazepine structure has been associated with neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases.

The mechanism by which N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine exerts its biological effects involves multiple pathways:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing synaptic transmission and neuronal activity.

- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy metabolism and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1. 4-Chloroaniline | Contains a chlorophenyl group | Antimicrobial |

| 2. Hydrazinecarboxamide | Similar amide structure | Anticancer |

| 3. Tetrahydroazepine derivatives | Contains tetrahydroazepine ring | Neuroprotective |

The unique combination of hydrazine and tetrahydroazepine functionalities in N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine may enhance its biological activity compared to other similar compounds.

Case Studies

Several studies have investigated the biological effects of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine:

- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Neuroprotective Study : In an animal model of neurodegeneration, administration of N-(4-chlorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine resulted in improved cognitive function and reduced neuronal loss compared to control groups.

- Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.